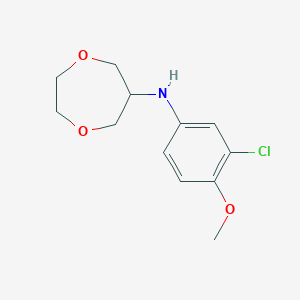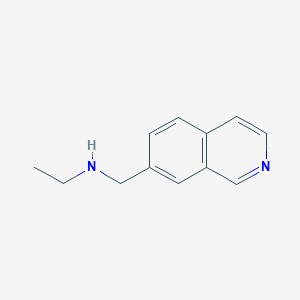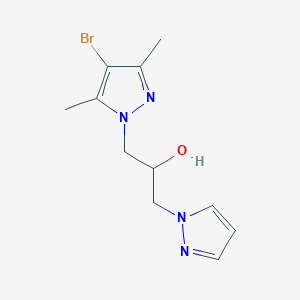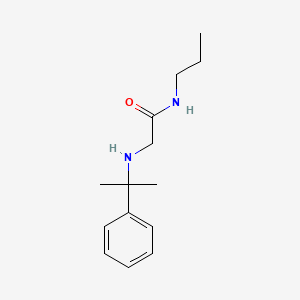
N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine is an organic compound that belongs to the class of methoxyanilines. These compounds are characterized by the presence of an aniline group substituted with a methoxy group. This particular compound has a unique structure that includes a dioxepane ring, which is a seven-membered ring containing two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine typically involves the reaction of 3-chloro-4-methoxyaniline with a suitable dioxepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound shares a similar methoxyaniline structure but differs in the presence of a hydroxybenzamide group.
N’-(3-chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine: This compound has a more complex structure with additional methoxy groups and a triazine ring.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine is unique due to its dioxepane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1,4-dioxepan-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-15-12-3-2-9(6-11(12)13)14-10-7-16-4-5-17-8-10/h2-3,6,10,14H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTIURKVERKJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2COCCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone](/img/structure/B7049202.png)
![N-(3-bicyclo[3.1.0]hexanyl)-3-fluoroazetidine-1-carboxamide](/img/structure/B7049217.png)
![2-nitro-N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049223.png)

![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049233.png)
![N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7049238.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7049246.png)
![2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile](/img/structure/B7049248.png)

![1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049261.png)
![(2R)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7049269.png)


![2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049286.png)
